molecular formula C10H15ClN2O B1612553 N,N-Diethyl-4-nitrosoaniline hydrochloride CAS No. 53743-85-4

N,N-Diethyl-4-nitrosoaniline hydrochloride

Cat. No. B1612553
CAS RN: 53743-85-4
M. Wt: 214.69 g/mol
InChI Key: ISDMBGNFOOXQHS-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-nitrosoaniline hydrochloride is a chemical compound with the empirical formula C10H14N2O · HCl . It is used for the detection of singlet oxygen .


Molecular Structure Analysis

The molecular structure of N,N-Diethyl-4-nitrosoaniline hydrochloride can be represented by the SMILES string Cl[H].CCN(CC)c1ccc(cc1)N=O . The InChI representation is 1S/C10H14N2O.ClH/c1-3-12(4-2)10-7-5-9(11-13)6-8-10;/h5-8H,3-4H2,1-2H3;1H .


Physical And Chemical Properties Analysis

N,N-Diethyl-4-nitrosoaniline hydrochloride has a melting point of 107 °C . It is a green solid and insoluble in water .

Scientific Research Applications

Mechanistic Probes in Nitrosation

N,N-Diethyl-4-nitrosoaniline hydrochloride is used in studying the mechanisms of nitrosation reactions. For instance, research on N-cyclopropyl-N-alkylanilines, including derivatives of N,N-dialkyl aromatic amines, showed that these compounds undergo specific cleavage of the cyclopropyl group from the nitrogen upon reaction with nitrous acid, leading to the formation of N-alkyl-N-nitrosoaniline. This process supports a mechanism involving the formation of an amine radical cation followed by rapid cyclopropyl ring opening, yielding an iminium ion with a C-centered radical (Loeppky & Elomari, 2000).

Synthesis of Derivatives

N,N-Diethyl-4-nitrosoaniline hydrochloride plays a role in the synthesis of various chemical compounds. For example, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene involves a series of chemical processes including oxidation, etherification, reduction, alkylation, and further oxidation, with a total yield of 75% (Liu Deng-cai, 2008).

Insight into Condensation Mechanisms

In the context of three-component condensation reactions leading to aminomethylenebisphosphonates, N,N-Diethyl-4-nitrosoaniline hydrochloride provides valuable insights. Its use enabled the separation and identification of intermediates in the reaction, aiding in the understanding of the entire process. This knowledge is crucial for understanding reactions involving more complex substances like 4-aminopyridine (Dabrowska et al., 2009).

Study of Dual Fluorescence

Research on the dual fluorescence of N,N-Diethyl-4-nitrosoaniline (DENA) involves examining its absorption and emission spectra in various solvents. This study contributes to understanding the solute-solvent interactions and the presence of different ground state structural conformers of DENA in equilibrium (Hussien et al., 2011).

Solvation Shell Structure in Ionic Liquids

The interaction between water and ions in ionic liquids, rather than with solutes like N,N-Diethyl-4-nitrosoaniline, was found to be the most critical factor determining the solute's hydration parameter and the solvation shell structure. This discovery adds to the understanding of the solvation environment in protic ionic liquids (Wright et al., 2010).

Intermediates in Copper-Catalyzed Amination

N,N-Diethyl-4-nitrosoaniline forms novel homoleptic Cu(I)-nitrosoarene complexes in reactions with nitrosobenzene and [Cu(CH3CN)4]PF6. These complexes are intermediates in copper-catalyzed allylic amination of olefins by aryl hydroxylamines. This discovery has implications for understanding the mechanisms of nitrogen transfer in such catalytic processes (Srivastava et al., 2005).

Safety And Hazards

N,N-Diethyl-4-nitrosoaniline hydrochloride is flammable and dust can form an explosive mixture with air . Contact with water liberates toxic gas . It is also water reactive and a combustible material . It produces flammable gases on contact with water .

properties

IUPAC Name

N,N-diethyl-4-nitrosoaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-3-12(4-2)10-7-5-9(11-13)6-8-10;/h5-8H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDMBGNFOOXQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584300
Record name N,N-Diethyl-4-nitrosoaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-nitrosoaniline hydrochloride

CAS RN

53743-85-4
Record name N,N-Diethyl-4-nitrosoaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-4-nitrosoaniline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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